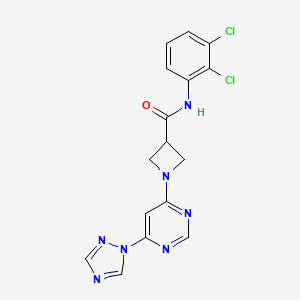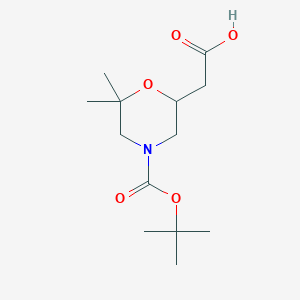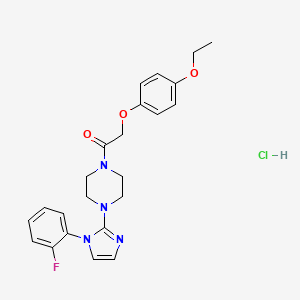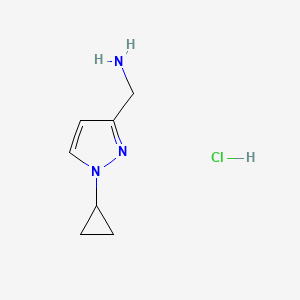
2-((Tetrahydrofuran-2-yl)methyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Tetrahydrofuran-2-yl)methyl)morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific research field. It is a heterocyclic compound that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Applications
An Efficient Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to 2-((Tetrahydrofuran-2-yl)methyl)morpholine hydrochloride, have been synthesized through various methods, contributing to the development of antimicrobials and the study of their chemical properties. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcases the compound's utility in creating potent antimicrobials (Kumar et al., 2007).
Biomedical Chromatography : Techniques for determining novel selective serotonin reuptake inhibitors in plasma, involving morpholine derivatives, have been developed. These methods facilitate the study of compounds like (S)-2-[[(7-fluoro-4-indanyl)oxy]methyl]morpholine monohydrochloride (YM992), underscoring the compound's role in pharmaceutical research (Noguchi et al., 2000).
Pharmacological Studies
Antidepressant Properties : Research on YM992, a compound closely related to 2-((Tetrahydrofuran-2-yl)methyl)morpholine hydrochloride, has shown that it possesses both selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity, suggesting its potential as a novel antidepressant with high efficacy (Takeuchi et al., 1997).
Organic Chemistry Applications
Biomass-Derived Solvent Applications : 2-Methyltetrahydrofuran (2-MeTHF), a solvent that can be derived from similar furan compounds, demonstrates the potential of furan-based solvents in organic chemistry. Its physical and chemical properties make it suitable for applications involving organometallics and biotransformations, highlighting the versatility of tetrahydrofuran derivatives (Pace et al., 2012).
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(11-4-1)6-9-7-10-3-5-12-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJTLBHVIJVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxolan-2-yl)methyl]morpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2710991.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)
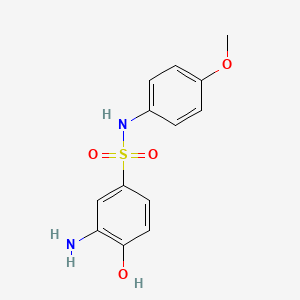
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)
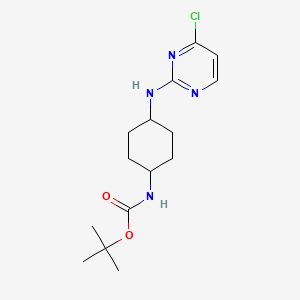
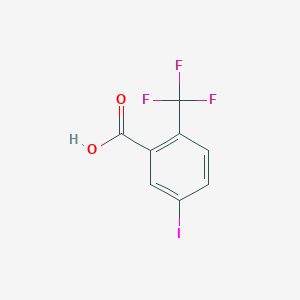
![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)
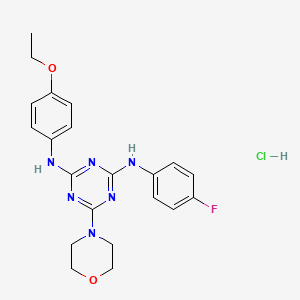
![N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2711004.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)
